molecular formula C21H24N4O3S B2718595 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448135-49-6

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2718595
CAS No.: 1448135-49-6
M. Wt: 412.51
InChI Key: PJQYWJGFZSZLBI-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a pyridin-2-yl-substituted pyrazole moiety linked via an ethyl spacer to the acetamide nitrogen. The 4-(isopropylsulfonyl)phenyl group at the 2-position of the acetamide core contributes to its unique physicochemical and pharmacological profile. The isopropylsulfonyl group enhances solubility and may influence target-binding affinity, while the pyridinyl-pyrazole system is a common pharmacophore in kinase inhibitors and receptor modulators .

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-16(2)29(27,28)18-8-6-17(7-9-18)15-21(26)23-12-14-25-13-10-20(24-25)19-5-3-4-11-22-19/h3-11,13,16H,12,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQYWJGFZSZLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS Number: 1448135-49-6) is a synthetic organic molecule with potential biological activities. Its structure features a sulfonamide group, a pyridine ring, and a pyrazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S, with a molecular weight of 412.5 g/mol. The presence of the isopropylsulfonyl group enhances its solubility and reactivity, making it an interesting candidate for pharmaceutical applications.

PropertyValue
Molecular FormulaC₁₁H₂₄N₄O₃S
Molecular Weight412.5 g/mol
CAS Number1448135-49-6

The biological activity of this compound is attributed to its ability to interact with specific protein targets in biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function. The pyridine and pyrazole rings may facilitate π-π stacking interactions with aromatic residues, modulating various signaling pathways.

Antiviral Activity

Research indicates that compounds similar in structure to this compound exhibit promising antiviral properties. For instance, a study highlighted that N-Heterocycles demonstrated significant antiviral activity against various viruses, suggesting that similar derivatives could be explored for their efficacy against viral infections .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Inhibitors targeting specific kinases involved in cancer progression have been developed based on similar scaffolds. The presence of the sulfonamide and heterocyclic moieties is known to enhance selectivity towards certain cancer cell lines .

Case Studies

  • Anticonvulsant Activity : A related study synthesized N-phenyl derivatives and evaluated their anticonvulsant properties using animal models. These derivatives showed significant activity against maximal electroshock seizures, indicating that similar compounds may also exhibit neuroprotective effects .
  • Kinase Inhibition : A review of small-molecule kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases associated with cancer. The compound's design may allow it to act as a selective inhibitor against certain receptor tyrosine kinases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the substituents on the aromatic rings and the nature of the heterocycles significantly influence biological activity. For example:

  • Sulfonamide Group : Enhances solubility and bioavailability.
  • Pyridine Ring : Contributes to binding affinity towards protein targets.

Scientific Research Applications

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article outlines its applications, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds with pyridine and pyrazole functionalities have shown effectiveness against various cancer cell lines, suggesting that the target compound may also possess similar properties.

Case Study:
A study on related compounds demonstrated that certain pyridine-pyrazole derivatives inhibited cell proliferation in breast cancer models, with IC50 values ranging from 10 to 50 µM .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Sulfonamide derivatives are known for their ability to inhibit inflammatory pathways, which could be applicable to this compound.

Data Table: Anti-inflammatory Activity of Related Compounds

Compound NameInhibition Rate (%)IC50 (µM)Reference
Pyridine derivative A7520
Pyrazole derivative B6530
Target CompoundTBDTBDTBD

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activities against various pathogens. The presence of the sulfonyl group may enhance the bactericidal effects.

Case Study:
Research on sulfonamide derivatives revealed broad-spectrum antibacterial activity, particularly against Gram-positive bacteria . The target compound could potentially exhibit similar effects.

JAK Kinase Inhibition

The compound may act as a JAK (Janus kinase) inhibitor, which is crucial in the treatment of autoimmune diseases and cancers. JAK inhibitors block signaling pathways that lead to inflammation and cellular proliferation.

Research Findings:
A related study highlighted that compounds with similar frameworks effectively inhibited JAK kinases, showing promise in treating conditions like rheumatoid arthritis and certain cancers .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the literature:

Compound Key Structural Features Synthetic Yield Melting Point Pharmacological Notes Reference
Target compound 4-(isopropylsulfonyl)phenyl; pyridin-2-yl-pyrazole Not reported Not reported Hypothesized kinase/receptor modulation -
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Cyclopropyl triazole; pyridin-3-yl-pyrimidine 30% 165–167°C Imatinib analog; potential kinase inhibition
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Thiazole linker; methyl-phenylpyrazole Not reported Not reported Spectral data confirmed
Suvécaltamide 2-[4-(propan-2-yl)phenyl]; trifluoroethoxy-pyridine Not reported Not reported Cav channel stabilizer; antiepileptic
Example 83 (EP 2 903 618 B1) Chromenone core; difluorophenyl and pyrazolopyrimidine 19% 302–304°C Kinase inhibitor (e.g., FLT3)
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Isopropylacetamide; indazole-piperazine-pyrimidine 65% Not reported Kinase-targeted (e.g., mTOR/PI3K inhibition)

Key Observations:

Core Structure : The target compound’s pyridin-2-yl-pyrazole system distinguishes it from analogs with pyridin-3-yl-pyrimidine (e.g., compound 2e ) or indazole-pyrimidine scaffolds (e.g., EP 2 903 618 B1). The pyridin-2-yl group may confer distinct binding interactions compared to pyridin-3-yl derivatives due to altered nitrogen positioning .

Substituent Effects: The isopropylsulfonyl group in the target compound likely improves solubility compared to non-polar substituents (e.g., cyclopropyl in 2e or trifluoroethoxy in suvécaltamide) . The ethyl spacer between the pyrazole and acetamide may enhance conformational flexibility versus rigid linkers (e.g., thiazole in compound 41) .

Synthetic Accessibility : Yields for analogs vary widely (19–65%), suggesting that the target compound’s synthesis may require optimization, particularly for the isopropylsulfonyl incorporation, which is absent in most cited examples .

Pharmacological and Physicochemical Insights

  • Solubility and Bioavailability : The isopropylsulfonyl group is expected to enhance aqueous solubility compared to analogs with hydrophobic substituents (e.g., compound 2e ). However, this may reduce membrane permeability, a trade-off observed in sulfonyl-containing drugs .
  • Target Selectivity : The pyridin-2-yl-pyrazole motif is structurally distinct from pyridin-3-yl systems in kinase inhibitors (e.g., imatinib analogs). Computational docking studies suggest pyridin-2-yl derivatives may favor interactions with ATP-binding pockets in kinases like JAK2 or Aurora A .
  • Thermal Stability : The absence of reported melting points for the target compound contrasts with high-melting analogs (e.g., 302°C for Example 83), which may correlate with crystalline stability or intermolecular interactions .

Q & A

Q. Optimization strategies :

  • Catalyst selection (e.g., pyridine/Zeolite systems for controlled cyclization) .
  • Solvent polarity adjustments to improve yields (e.g., ethanol for polar intermediates) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Varied assay conditions (e.g., enzyme concentration, pH).
  • Structural analogs with differing substituents (e.g., triazole vs. pyridazine cores) .

Q. Methodological resolution :

  • Standardize assays using reference inhibitors (e.g., ATP-competitive controls for kinase studies).
  • Perform dose-response curves and kinetic analyses to compare potency (IC50) .
  • Validate target engagement via crystallography (e.g., X-ray structures of ligand-target complexes) .

Basic: What analytical techniques are essential for characterizing purity and structure?

Answer:

  • NMR spectroscopy : Confirms proton environments (e.g., pyridinyl H-3 vs. H-5 shifts) .
  • HPLC : Assesses purity (>95% threshold for pharmacological studies) .
  • LC-MS : Verifies molecular weight (e.g., [M+H]+ peaks) and detects byproducts .

Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?

Answer:

  • Core modifications : Synthesize analogs with substituted pyridines (e.g., 4-fluorophenyl) to test electronic effects .
  • Functional group swaps : Replace isopropylsulfonyl with methylsulfonyl to assess hydrophobicity impacts .
  • Bioisosteric replacements : Substitute pyrazole with triazole to evaluate ring size effects on target binding .
  • Use molecular docking to prioritize synthetic targets based on predicted binding affinities .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store in anhydrous conditions (desiccated at -20°C) to prevent hydrolysis of sulfonyl or acetamide groups.
  • Avoid light exposure (use amber vials) due to photosensitivity of pyridinyl/pyrazole moieties .

Advanced: How to evaluate the compound’s pharmacokinetic properties in preclinical models?

Answer:

  • In vitro assays :
    • Metabolic stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) .
    • Plasma protein binding: Use ultrafiltration or equilibrium dialysis .
  • In vivo studies :
    • Administer via IV/oral routes in rodents; collect plasma for LC-MS/MS analysis of half-life (t1/2) and bioavailability .

Basic: What computational tools can predict the compound’s physicochemical properties?

Answer:

  • SwissADME : Predicts logP, solubility, and drug-likeness (e.g., Rule of Five compliance) .
  • Molinspiration : Estimates bioactivity scores (e.g., GPCR ligand potential) .

Advanced: How to address low yield in the final coupling step of synthesis?

Answer:

  • Troubleshooting steps :
    • Optimize stoichiometry (e.g., 1.2 equivalents of pyridinyl-pyrazole intermediate) .
    • Use coupling agents (e.g., EDC/HOBt) for amide bond formation .
    • Monitor reaction progress via TLC or in situ IR to identify incomplete steps .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Enzyme inhibition assays : Measure IC50 against target kinases or proteases .
  • Cell viability assays : Test antiproliferative effects in cancer lines (e.g., MTT assay) .

Advanced: How to validate target specificity and off-target effects?

Answer:

  • Kinome-wide profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) .
  • CRISPR-Cas9 knockout models : Compare bioactivity in wild-type vs. target-deficient cells .
  • Thermal shift assays : Confirm target engagement by measuring protein melting temperature shifts .

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